N'-[(E)-(3-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or disrupt cellular processes. Additionally, its hydrazone moiety can participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]-N’-[(Z)-(2-hydroxyphenyl)methylidene]ethanebis(thioamide)
Uniqueness
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of both quinoline and hydrazone moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-18-10-6-7-16(13-18)15-24-26-23(28)20-14-22(17-8-2-1-3-9-17)25-21-12-5-4-11-19(20)21/h1-15,27H,(H,26,28)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAAJEPETUWGLI-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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